molecular formula C15H29NO2S4 B13702495 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane

Cat. No.: B13702495
M. Wt: 383.7 g/mol
InChI Key: KIKFXCZQUGTISV-UHFFFAOYSA-N
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Description

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is a macrocyclic compound with the molecular formula C15H29NO2S4 and a molecular weight of 383.66 g/mol . This compound is characterized by its four sulfur atoms and one nitrogen atom within a 15-membered ring structure. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of a linear tetraamine with a thiol under specific conditions to form the macrocyclic ring. The Boc group is introduced to protect the nitrogen atom during the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation forms stable complexes that can be used in various applications, such as radiopharmaceuticals for imaging and therapy. The molecular targets and pathways involved depend on the specific metal ion and application .

Comparison with Similar Compounds

13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane can be compared with other macrocyclic compounds, such as:

The uniqueness of this compound lies in its sulfur-rich structure, which provides distinct chelation properties compared to oxygen or nitrogen-containing macrocycles.

Properties

Molecular Formula

C15H29NO2S4

Molecular Weight

383.7 g/mol

IUPAC Name

tert-butyl 1,4,7,10-tetrathia-13-azacyclopentadecane-13-carboxylate

InChI

InChI=1S/C15H29NO2S4/c1-15(2,3)18-14(17)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-16/h4-13H2,1-3H3

InChI Key

KIKFXCZQUGTISV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCCSCCSCCSCC1

Origin of Product

United States

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